molecular formula C13H16OSi B1624753 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one CAS No. 88768-84-7

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one

Cat. No.: B1624753
CAS No.: 88768-84-7
M. Wt: 216.35 g/mol
InChI Key: LTMMBZAAXWLFCH-UHFFFAOYSA-N
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Description

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one is an organic compound characterized by a phenyl group attached to a butynone structure with a trimethylsilyl substituent

Mechanism of Action

Mode of Action

It’s known that this compound is a ketone , which suggests it may participate in various chemical reactions such as condensation, oxidation, and reduction.

Biochemical Pathways

It has been used to investigate its asymmetric bioreduction to (s)-4-(trimethylsilyl)-3-butyn-2-ol { (s)-tmsbol} by employing biocompatible water-immiscible ionic liquids (ils) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by oxidation to form the desired product . Another method includes the use of ethynyl ketones and enamines in a condensation reaction, which leads to the formation of the compound under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one is unique due to its combination of a phenyl group and a trimethylsilyl-substituted butynone structure. This combination imparts distinct chemical properties, making it valuable in various synthetic applications and research fields .

Properties

IUPAC Name

1-phenyl-4-trimethylsilylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMMBZAAXWLFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446461
Record name 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88768-84-7
Record name 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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